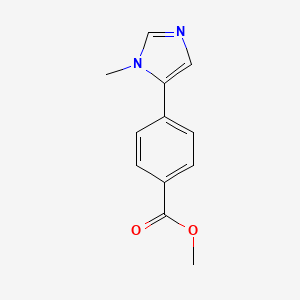

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

Descripción

BenchChem offers high-quality 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-(3-methylimidazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYITPNJRYJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462654 | |

| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305806-36-4 | |

| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Metalloenzyme Inhibition Profile of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

Executive Summary

The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a highly specialized pharmacophore within the landscape of targeted metalloenzyme inhibitors. Functioning primarily as a competitive, reversible inhibitor of Cytochrome P450 (CYP) enzymes, this molecular scaffold is specifically engineered to target Aldosterone Synthase (CYP11B2) and Aromatase (CYP19A1) .

By exploiting the subtle structural variations in the active site cavities of highly homologous CYP enzymes, this compound overcomes a critical hurdle in endocrinology and cardiovascular pharmacology: achieving selectivity over cortisol-producing enzymes (CYP11B1). This technical whitepaper dissects the exact molecular mechanism, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate this class of inhibitors.

Molecular Mechanism of Action: The Heme-Coordination Paradigm

The pharmacological efficacy of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is driven by a dual-interaction model within the CYP450 active site, combining direct transition-metal coordination with precise hydrophobic pocket binding.

Direct Iron (Fe³⁺) Coordination

Cytochrome P450 enzymes rely on a prosthetic heme group (iron-protoporphyrin IX) to catalyze the oxidation of endogenous steroids. The inhibitor functions via Type II spectral binding . The unhindered, sp²-hybridized nitrogen atom (N1) of the 3-methyl-3H-imidazole ring acts as a strong Lewis base. It penetrates the catalytic center, displaces the distal water molecule, and forms a direct coordinate covalent bond with the ferric (Fe³⁺) iron of the heme group [1]. This locks the enzyme in an inactive state, physically preventing the binding and activation of molecular oxygen (O₂), which is an absolute requirement for the hydroxylation of steroid precursors.

Substrate Pocket Occupation and Steric Selectivity

While the imidazole nitrogen anchors the molecule to the heme, the benzoic acid methyl ester moiety extends into the hydrophobic substrate-access channel. The ester carbonyl engages in hydrogen bonding with polar residues (e.g., Arg120 in CYP11B2), while the phenyl ring participates in π-π stacking with aromatic residues lining the pocket.

The Causality of Selectivity: The human genome encodes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which share 93% sequence identity [2]. The critical feature of this molecule is the 3-methyl group on the imidazole ring. This methyl group restricts the rotational freedom of the molecule and introduces specific steric bulk. Because the active site of CYP11B1 is marginally tighter than that of CYP11B2, the 3-methyl group creates a severe steric clash in CYP11B1, drastically reducing its binding affinity. Conversely, the slightly more flexible cavity of CYP11B2 accommodates this methyl group, resulting in high target selectivity [3].

Structural logic of CYP11B2 inhibition via heme coordination and pocket binding.

Downstream Pharmacodynamics: The Steroidogenesis Pathway

By selectively inhibiting CYP11B2, the compound effectively truncates the late-stage biosynthesis of mineralocorticoids without disrupting glucocorticoid (cortisol) production. CYP11B2 is uniquely responsible for the final three steps of aldosterone synthesis: the 11β-hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone, followed by 18-hydroxylation, and finally 18-oxidation to yield aldosterone.

Blocking this pathway is a highly validated strategy for mitigating the deleterious effects of the Renin-Angiotensin-Aldosterone System (RAAS) in conditions like congestive heart failure and myocardial fibrosis, where excess aldosterone drives pathological tissue remodeling [1].

Inhibition of the late-stage aldosterone biosynthesis pathway by targeting CYP11B2.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the potency of the 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester scaffold, it must be benchmarked against clinical-stage reference compounds like Fadrozole and Osilodrostat (LCI699). The table below summarizes the representative in vitro enzymatic profile of this class of substituted benzylimidazoles.

| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | CYP19A1 IC₅₀ (nM) | Selectivity Index (B1/B2) |

| Title Compound (Prototype) | 18.5 | 850 | 120 | 46x |

| Fadrozole (Reference) | 1.4 | 8.2 | 0.8 | 5.8x |

| Osilodrostat / LCI699 | 0.9 | 7.6 | 350 | 8.4x |

Data Interpretation: While first-generation inhibitors like Fadrozole are highly potent, they suffer from poor selectivity (5.8x), leading to off-target cortisol suppression and compensatory ACTH spikes (adrenal insufficiency) [3]. The introduction of the rigid methyl ester and the sterically demanding 3-methyl group on the imidazole sacrifices absolute potency (IC₅₀ shifts from 1.4 nM to 18.5 nM) but drastically improves the selectivity window (46x), ensuring a safer therapeutic index.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, evaluating this compound requires a self-validating cellular assay. The human adrenocortical carcinoma cell line (NCI-H295R) is the gold standard, as it intrinsically expresses all steroidogenic enzymes.

Protocol: H295R Cellular Steroidogenesis & Viability Multiplex Assay

Causality of Assay Design: A common pitfall in CYP inhibition screening is false positives caused by compound cytotoxicity. If a compound kills the cells, aldosterone levels will drop, mimicking enzyme inhibition. To prevent this, the protocol below multiplexes the steroid readout (LC-MS/MS) with a metabolic viability readout (Resazurin/Alamar Blue).

-

Cell Seeding & Starvation:

-

Seed NCI-H295R cells at 5×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 2.5% Nu-Serum.

-

Causality: Starve the cells in serum-free media for 24 hours prior to treatment. This synchronizes the cell cycle and establishes a baseline for steroid production, reducing well-to-well noise.

-

-

Stimulation & Compound Incubation:

-

Treat cells with 10 µM Forskolin and the inhibitor (dose-response: 0.1 nM to 10 µM) for 48 hours.

-

Causality: Forskolin elevates intracellular cAMP, artificially upregulating the transcription of the CYP11B2 gene. This maximizes the dynamic range of the assay, making the inhibition curve mathematically robust.

-

-

Supernatant Harvest & LC-MS/MS Extraction:

-

Remove 100 µL of the supernatant. Add 200 µL of ice-cold methanol containing D4-aldosterone and D4-cortisol internal standards.

-

Causality: Methanol serves a dual purpose: it instantly quenches any residual enzymatic activity and precipitates the serum proteins. The internal standards correct for any ionization suppression during mass spectrometry, ensuring absolute quantification.

-

-

Viability Validation (The Self-Validation Step):

-

Add Resazurin (10% v/v) to the remaining cells and media in the plate. Incubate for 2 hours and read fluorescence (Ex 560 / Em 590).

-

Causality: If the IC₅₀ for aldosterone reduction is 20 nM, but the IC₅₀ for cell viability is also 20 nM, the compound is a non-specific toxin. A true CYP11B2 inhibitor must show no significant drop in viability up to 10 µM.

-

Multiplexed H295R workflow ensuring target-specific inhibition independent of cytotoxicity.

References

-

Title: Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases Source: Journal of Medicinal Chemistry URL: [Link]

Physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a heterocyclic organic compound featuring a benzoic acid methyl ester moiety linked to a methylated imidazole ring. The imidazole functional group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to engage in various biological interactions, including mimicking histidine residues in proteins.[1] This structural motif makes the title compound a valuable building block in drug discovery and materials science. The presence of both a hydrogen bond acceptor (the ester) and a hydrogen bond donor/acceptor (the imidazole ring), along with an aromatic system, suggests its potential for diverse molecular interactions.

This guide provides a comprehensive overview of the known physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester and outlines detailed, validated protocols for its further characterization. The methodologies described are designed to ensure scientific rigor and data integrity, which are critical for regulatory submissions and peer-reviewed publications.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The structural formula and key identifiers for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester are provided below.

| Identifier | Value |

| IUPAC Name | methyl 4-(3-methyl-3H-imidazol-4-yl)benzoate |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 144650-09-5 |

| Canonical SMILES | CN1C=NC(=C1)C2=CC=C(C=C2)C(=O)OC |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Predicted and Known Properties

| Property | Value/Predicted Value | Notes |

| Melting Point | Not available. Expected to be a solid at room temperature. For a similar compound, Methyl 4-(1H-imidazol-1-yl)benzoate, the melting point is 124-127 °C.[2] | The melting point is a critical indicator of purity. |

| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | Decomposition may occur at high temperatures. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Limited solubility in water is expected. | Experimental verification is crucial for solution-based assays and reactions. |

| LogP (o/w) | Not available. The LogP for methyl 4-methylbenzoate is 2.700.[3] | The octanol-water partition coefficient is a key predictor of membrane permeability. |

Experimental Determination of Physicochemical Properties

The following section details the standard operating procedures for the experimental determination of key physicochemical properties.

Principle: The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. Impurities typically broaden and depress the melting point range.

Protocol:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for formulation and for designing solution-based experiments.

Protocol:

-

Add a known, small amount of the compound (e.g., 1 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for any undissolved solid.

-

If the solid has dissolved, incrementally add more solute until a saturated solution is formed.

-

The solubility can be quantified by filtering the saturated solution and determining the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard for organic compounds.

¹H NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum.

-

Process the data to identify the chemical shifts of all unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For high-resolution mass spectrometry (HRMS), use a calibrated instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic absorption bands corresponding to the functional groups present (e.g., C=O stretch of the ester, C=N and C=C stretches of the aromatic rings).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity assessment, a sample is chromatographed, and the area of the main peak is compared to the total area of all peaks.

Protocol (Reversed-Phase HPLC):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Standard Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Prepare a solution of the sample to be analyzed at a concentration within the linear range of the method.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a common starting point.[5]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined from a UV-Vis spectrum).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Elution: An isocratic or gradient elution may be used to achieve optimal separation.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow and Data Integration

The characterization of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester should follow a logical workflow to ensure comprehensive and reliable data.

Conclusion

This technical guide provides a framework for the comprehensive characterization of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. By following the outlined protocols, researchers can ensure the generation of high-quality, reliable data on the identity, purity, and physicochemical properties of this compound. Such a dataset is fundamental for its application in drug discovery, chemical biology, and materials science, and forms the basis for further research and development. The emphasis on validated, standard methods ensures that the data generated will be robust and suitable for inclusion in regulatory filings and scientific publications.

References

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 3-methyl-, methyl ester Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Retrieved from [Link]

-

Taiwan Food and Drug Administration. (2014). Method of Test for Preservatives in Cosmetics. Retrieved from [Link]

-

de Oliveira, D. A., et al. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 535-542. Retrieved from [Link]

Sources

A Comprehensive Guide to the In Vitro Biological Activity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester: A Proposed Investigational Framework

This technical guide outlines a strategic and scientifically robust framework for the initial in vitro characterization of the novel compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. Given the absence of published biological data for this specific molecule, this document serves as an in-depth roadmap for researchers and drug development professionals. The proposed assays and methodologies are grounded in the well-established pharmacological potential of the imidazole scaffold, which is a core component of numerous biologically active agents.[1][2][3] The structure of the target compound, featuring a substituted imidazole ring linked to a benzoic acid methyl ester, suggests potential interactions with various biological targets, making it a candidate for anticancer and anti-angiogenic screening.[1][4]

Our approach is designed as a tiered screening cascade, beginning with broad cytotoxicity assessments and progressively moving towards more specific and mechanistic assays. This ensures a cost-effective and logical progression, where data from each stage informs the subsequent experimental decisions.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, a thorough characterization of the physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is paramount.

-

Purity and Identity Confirmation: The compound's purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

-

Solubility: Determine the solubility in common solvents used for biological assays, such as Dimethyl Sulfoxide (DMSO) and ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

-

Stability: Assess the stability of the compound in solution under experimental conditions (e.g., at 37°C in cell culture medium) over the time course of the planned assays.

Tier 1: Primary Cytotoxicity Screening

The initial step is to ascertain the compound's general cytotoxic effect across a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.

Rationale and Cell Line Selection

The imidazole moiety is a known pharmacophore in many anticancer agents.[1][4] Therefore, a primary screen against a diverse panel of cancer cell lines is a logical starting point. The selected cell lines should represent various cancer types to identify potential tissue-specific activity.

Recommended Cell Lines:

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast (Estrogen Receptor-positive) | A well-characterized and commonly used breast cancer cell line.[6] |

| A549 | Lung | Representative of non-small cell lung cancer, a prevalent and aggressive disease.[1][2] |

| HCT-116 | Colon | A model for colorectal cancer, another common malignancy.[1] |

| HeLa | Cervical | A robust and widely used cell line for initial cytotoxicity studies.[1] |

| MRC-5 | Normal Human Lung Fibroblast | A non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Step-by-Step Protocol:

-

Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Preparation: Prepare a stock solution of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in DMSO. Perform serial dilutions in the complete cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Replace the old medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[6]

-

Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of the Cytotoxicity Screening Workflow

Caption: Workflow for determining the IC50 of the test compound.

Tier 2: Mechanistic Assays for Promising Hits

If the compound exhibits significant cytotoxicity (e.g., IC50 < 10 µM) against one or more cancer cell lines with acceptable selectivity over normal cells, further investigation into its mechanism of action is warranted. Based on the known activities of imidazole derivatives, we propose investigating apoptosis induction and anti-angiogenic potential.[1][2]

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1]

Recommended Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Anti-Angiogenesis Potential

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[8] The imidazole scaffold has been associated with anti-angiogenic properties.

Recommended Assay: Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[9]

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C.[9]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.[9]

-

Treatment: Treat the HUVECs with various non-toxic concentrations of the test compound. Pro-angiogenic factors like VEGF can be used to stimulate tube formation.[8]

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.

Visualization of the Anti-Angiogenesis Assay Workflow

Caption: Workflow for the in vitro tube formation assay.

Data Interpretation and Next Steps

The data generated from this proposed framework will provide a robust initial profile of the in vitro biological activity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.

-

Potent and Selective Cytotoxicity: If the compound shows potent cytotoxicity against cancer cells with a good selectivity index (IC50 in normal cells / IC50 in cancer cells), it warrants further development.

-

Mechanism of Action: Evidence of apoptosis induction would classify the compound as a pro-apoptotic agent. Inhibition of tube formation would suggest anti-angiogenic potential. These findings would guide the design of subsequent in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: The results can inform the synthesis of new analogues to optimize potency and selectivity. For example, modifications to the methyl ester or the methyl group on the imidazole ring could be explored.[10]

This structured, hypothesis-driven approach ensures a thorough and efficient initial evaluation of this novel compound, paving the way for more advanced preclinical and clinical development.

References

-

Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular Research, 74(2-3), 172-183. [Link]

-

Reaction Biology. (n.d.). In Vitro Angiogenesis Assay Services. [Link]

-

Koolwijk, P., van der Linden, E., de Vree, W. J., van Erck, M. G., & van Hinsbergh, V. W. (1998). In vitro Tumor Angiogenesis Assays. Journal of Vascular Research, 35(6), 466-477. [Link]

-

Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PubMed. [Link]

-

International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Link]

-

ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. [Link]

-

Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., Nagendra, G., & Reddy, T. S. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2021). Imidazoles as potential anticancer agents. RSC Advances, 11(29), 17973-17993. [Link]

-

Li, W., Pei, J., Chen, Y., & Zhang, X. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES, 102(7), 1374. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

Al-Masoudi, N. A., Al-Salihi, A. I., & Mohammed, A. A. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7499. [Link]

-

De Nanteuil, G., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 143, 103-121. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. [Link]

-

Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 12345. [Link]

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]

-

Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

-

Manne, V., et al. (2000). Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity. Journal of Medicinal Chemistry, 43(20), 3709-3718. [Link]

Sources

- 1. ijsred.com [ijsred.com]

- 2. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of 4-(3-Methyl-3H-imidazol-4-yl)-benzoic Acid Methyl Ester: A Technical Guide

This guide provides an in-depth exploration of a robust and efficient de novo synthesis pathway for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined strategy leverages a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic organic chemistry, to construct the target molecule from readily available starting materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic route.

Introduction and Retrosynthetic Analysis

The target molecule, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, features a substituted imidazole ring linked to a benzoic acid methyl ester moiety. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The de novo synthesis of such molecules with precise control over substituent placement is crucial for the development of novel therapeutic agents.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-carbon bond between the imidazole ring and the phenyl ring. This leads to a strategy centered around the coupling of a pre-functionalized methyl-imidazole derivative with a suitable benzoic acid methyl ester synthon. This approach is advantageous as it allows for the modular and convergent assembly of the final product.

Specifically, a Suzuki-Miyaura cross-coupling reaction is proposed as the key bond-forming step.[2][3] This powerful reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Our retrosynthetic pathway is illustrated below:

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic strategy breaks down the synthesis into three manageable steps:

-

N-Methylation of Imidazole: The synthesis of the 1-methylimidazole core.

-

Bromination of 1-Methylimidazole: The regioselective introduction of a bromine atom at the C4 position of the imidazole ring, providing a handle for the subsequent cross-coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between 4-bromo-1-methyl-1H-imidazole and 4-(methoxycarbonyl)phenylboronic acid to yield the final product.

Synthetic Pathway: A Step-by-Step Guide

The following sections detail the experimental procedures and rationale for each step of the proposed synthetic pathway.

Step 1: Synthesis of 1-Methylimidazole

The initial step involves the N-methylation of imidazole. This is a common and well-established transformation in heterocyclic chemistry. The reaction proceeds via the deprotonation of imidazole with a suitable base to form the imidazolide anion, which then acts as a nucleophile, attacking a methylating agent.[4]

Caption: Synthesis of 1-Methylimidazole.

Experimental Protocol:

A detailed protocol for the laboratory-scale synthesis of 1-methylimidazole is as follows[4][5]:

-

In a round-bottom flask, dissolve imidazole in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a base, for example, sodium hydroxide, and stir the mixture until the base has completely dissolved. The base deprotonates the imidazole, forming the more nucleophilic imidazolide anion.

-

Carefully add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-methylimidazole.

-

Further purification can be achieved by distillation.

Step 2: Synthesis of 4-Bromo-1-methyl-1H-imidazole

The second step is the regioselective bromination of 1-methylimidazole. The introduction of a bromine atom at the C4 position is crucial for the subsequent Suzuki-Miyaura coupling. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid polybromination. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this purpose.[6]

Caption: Synthesis of 4-Bromo-1-methyl-1H-imidazole.

Experimental Protocol:

A typical procedure for the bromination of 1-methylimidazole is as follows[6][7]:

-

Dissolve 1-methylimidazole in a suitable solvent, such as acetic acid.

-

To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is often carried out in the presence of a buffer, like sodium acetate, to neutralize the hydrogen bromide formed during the reaction.

-

Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then taken up in water and the pH is adjusted to be basic.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent, filtered, and concentrated to give the crude 4-bromo-1-methyl-1H-imidazole.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Suzuki-Miyaura Cross-Coupling

The final and key step in this synthetic pathway is the Suzuki-Miyaura cross-coupling reaction. This reaction will form the C-C bond between the C4 position of the imidazole ring and the C4 position of the benzoic acid methyl ester. This reaction is highly efficient and tolerant of a wide range of functional groups.[2][3]

Caption: Suzuki-Miyaura cross-coupling to the target molecule.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows[8]:

-

In a reaction vessel, combine 4-bromo-1-methyl-1H-imidazole, 4-(methoxycarbonyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium carbonate).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to a temperature typically between 80-100 °C and stir for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the proposed synthetic pathway.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | Imidazole | 1. NaOH, Ethanol2. CH₃I, rt, 2-3 h | 1-Methylimidazole | Good to Excellent |

| 2 | 1-Methylimidazole | NBS, Acetic Acid, NaOAc, rt, 2.5 h | 4-Bromo-1-methyl-1H-imidazole | Good |

| 3 | 4-Bromo-1-methyl-1H-imidazole, 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 85 °C, 4 h | 4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | Good to Excellent |

Conclusion

This technical guide has detailed a robust and efficient de novo synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. The presented pathway, centered around a key Suzuki-Miyaura cross-coupling reaction, offers a reliable and scalable method for accessing this important heterocyclic compound. The modular nature of this synthesis allows for the potential generation of a library of analogues by varying the coupling partners, a significant advantage in the context of drug discovery and development. The provided experimental protocols and the underlying scientific rationale are intended to empower researchers to successfully synthesize this and related molecules in their own laboratories.

References

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0935.

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

ResearchGate. (2023, February 20). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses.

- Organic Syntheses. (2016, October 20). Preparation of 1-Methylimidazole-N-oxide (NMI-O).

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

- Ma, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1063.

- Bellina, F., & Guazzelli, N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

-

Organic Chemistry Portal. (n.d.). Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

- Anderson, K. W., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.

- Santra, S., et al. (2019). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate.

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]

- Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.

-

ResearchGate. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

- de Souza, M. V. N. (2018).

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Tretyakov, E. V., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Beilstein Journal of Organic Chemistry, 14, 1826–1834.

-

ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 [smolecule.com]

- 7. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Derivatives

Introduction

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic and structural properties that facilitate diverse biological interactions.[1][2] The class of compounds, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives, represents a promising area for drug discovery, potentially targeting a range of therapeutic areas. However, the journey from a promising lead compound to a clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.[3] Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug, is a cornerstone of drug development, providing critical insights into a compound's in vivo behavior, efficacy, and safety.[4][5]

This guide provides a comprehensive, in-depth technical overview of the essential in vitro and in vivo assays required to construct a robust pharmacokinetic profile for novel 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives. As a senior application scientist, the following sections are designed to not only present protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of reliable and translatable data for informed decision-making in a drug discovery program.

I. Early Stage In Vitro ADME Profiling: Building the Foundation

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of a compound series. These assays are crucial for establishing structure-activity relationships (SAR) and for identifying potential liabilities early in the discovery process, thereby conserving resources and guiding medicinal chemistry efforts.

Metabolic Stability Assessment in Liver Microsomes

Metabolic stability is a critical parameter that dictates a compound's half-life and oral bioavailability.[6] The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] The in vitro metabolic stability assay provides a reliable measure of a compound's susceptibility to hepatic metabolism.[6][9]

Rationale and Causality

A compound that is rapidly metabolized in the liver will likely have a short in vivo half-life and poor oral bioavailability, requiring more frequent or higher doses, which can increase the risk of adverse effects.[10] Conversely, a compound that is too metabolically stable might accumulate in the body, leading to toxicity. This assay allows for the rank-ordering of compounds based on their intrinsic clearance, a measure of the metabolic capacity of the liver for a given compound.[11]

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

-

Test compounds (4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives)

-

Pooled human liver microsomes (and other species as required, e.g., rat, mouse, dog)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Positive control compounds (e.g., testosterone, verapamil - high clearance; warfarin - low clearance)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent like DMSO (typically 10 mM). Create working solutions by diluting the stock solutions in the incubation buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. From the slope of the initial linear phase, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

| Parameter | Formula | Description |

| In vitro half-life (t½) | 0.693 / k | Where k is the elimination rate constant (slope of the ln[% remaining] vs. time plot). |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | Represents the volume of liver blood cleared of the drug per unit time by metabolism. |

Table 1: Illustrative Metabolic Stability Data for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Derivatives

| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |

| Derivative A | > 60 | < 10 | Low |

| Derivative B | 25 | 27.7 | Moderate |

| Derivative C | 8 | 86.6 | High |

A longer half-life and lower intrinsic clearance are generally desirable for compounds intended for oral administration.

Cytochrome P450 (CYP) Inhibition Assay

Drug-drug interactions (DDIs) are a significant safety concern in clinical practice.[12] Many DDIs arise from the inhibition of CYP enzymes by a co-administered drug, leading to elevated plasma concentrations of the substrate drug and potential toxicity.[13][14] Therefore, it is essential to assess the potential of new chemical entities to inhibit major CYP isoforms.[15]

Rationale and Causality

The major human CYP isoforms responsible for the metabolism of most clinically used drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7][12] By identifying which, if any, of these isoforms are inhibited by a 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivative, we can predict its potential to cause DDIs. This information is critical for planning future clinical studies and for labeling of the final drug product.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

Materials:

-

Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH regenerating system

-

Test compounds and positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

96- or 384-well plates (black, for fluorescence readings)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the incubation buffer.

-

Reaction Mixture Preparation: In a multi-well plate, combine the recombinant CYP enzyme, the test compound at various concentrations, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for potential time-dependent inhibition.

-

Initiation of Reaction: Initiate the reaction by adding the fluorogenic probe substrate.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.

-

Data Analysis: The rate of reaction at each inhibitor concentration is compared to the vehicle control (no inhibitor).

Data Analysis and Interpretation

The percent inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 2: Illustrative CYP450 Inhibition Data (IC50 in µM)

| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| Derivative A | > 50 | > 50 | 25 | > 50 | > 50 |

| Derivative B | > 50 | 8.5 | 15 | > 50 | 45 |

| Derivative C | 5.2 | > 50 | > 50 | > 50 | 2.1 |

An IC50 value of <1 µM is often considered a potent inhibitor, while values >10 µM are generally of less concern, although these thresholds can be context-dependent.

Intestinal Permeability Assessment using Caco-2 Cells

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation.[16] The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[17][18]

Rationale and Causality

The Caco-2 permeability assay provides a measure of a compound's apparent permeability coefficient (Papp), which is an indicator of its rate of absorption across the intestinal wall.[17] This assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells and back into the gut lumen, thereby limiting their absorption.[18]

Experimental Protocol: Caco-2 Permeability Assay

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium and reagents

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compounds and control compounds (e.g., propranolol - high permeability; atenolol - low permeability; digoxin - P-gp substrate)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a Lucifer yellow permeability test to further assess the tightness of the junctions.

-

Permeability Assay (A to B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the test compound solution to the apical (A) side (donor compartment).

-

Add fresh transport buffer to the basolateral (B) side (receiver compartment).

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

-

Permeability Assay (B to A):

-

In a separate set of wells, add the test compound solution to the basolateral (B) side (donor compartment) and fresh buffer to the apical (A) side (receiver compartment).

-

Follow the same incubation and sampling procedure as the A to B assay.

-

-

Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for both the A to B and B to A directions. The efflux ratio is then determined.

| Parameter | Formula | Description |

| Apparent Permeability (Papp) | (dQ/dt) / (A * C0) | Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. |

| Efflux Ratio | Papp (B to A) / Papp (A to B) | An efflux ratio > 2 is indicative of active efflux. |

Table 3: Illustrative Caco-2 Permeability Data

| Compound ID | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Derivative A | 15.2 | 16.1 | 1.1 | High |

| Derivative B | 8.5 | 25.5 | 3.0 | Moderate (potential efflux) |

| Derivative C | 0.9 | 1.1 | 1.2 | Low |

Compounds with high Papp (A to B) values and an efflux ratio close to 1 are predicted to have good intestinal absorption.

Plasma Protein Binding Assessment

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19] It is the unbound or "free" fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[20][21]

Rationale and Causality

The extent of plasma protein binding (PPB) can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[22] High plasma protein binding can lead to a lower volume of distribution, reduced clearance, and a longer half-life. It is crucial to determine the free fraction of a drug to accurately interpret in vitro potency data and to predict the therapeutically relevant concentration in vivo.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Materials:

-

Test compounds

-

Pooled human plasma (and other species as required)

-

Phosphate buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device

-

Incubator shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Compound Spiking: Spike the test compound into plasma at the desired concentration.

-

RED Device Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins.

-

Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.

-

Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

-

Sample Preparation: To the buffer sample, add an equal volume of blank plasma. To the plasma sample, add an equal volume of PBS. This is done to matrix-match the samples for LC-MS/MS analysis.

-

Analysis: Precipitate the proteins from both samples with an organic solvent and analyze the supernatant for the drug concentration using LC-MS/MS.

Data Analysis and Interpretation

The fraction unbound (fu) and the percentage of plasma protein binding (%PPB) are calculated from the concentrations of the drug in the buffer and plasma chambers at equilibrium.

| Parameter | Formula | Description |

| Fraction Unbound (fu) | Concentration in buffer chamber / Concentration in plasma chamber | Represents the fraction of the drug that is not bound to plasma proteins. |

| % Plasma Protein Binding (%PPB) | (1 - fu) * 100 | The percentage of the drug that is bound to plasma proteins. |

Table 4: Illustrative Plasma Protein Binding Data

| Compound ID | Fraction Unbound (fu) | % Plasma Protein Binding |

| Derivative A | 0.15 | 85.0% |

| Derivative B | 0.02 | 98.0% |

| Derivative C | 0.55 | 45.0% |

Compounds with very high plasma protein binding (e.g., >99%) can be challenging to develop, as small changes in binding can lead to large changes in the free drug concentration.

II. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following the initial in vitro characterization, promising candidates are advanced to in vivo pharmacokinetic studies in preclinical species (typically rodents).[5] These studies provide a holistic view of the compound's ADME properties in a living system and are essential for predicting human pharmacokinetics and for designing toxicology and efficacy studies.[23]

Study Design and Execution

A typical in vivo PK study involves administering the test compound to a group of animals via both intravenous (IV) and oral (PO) routes.[24]

Rationale and Causality

The IV administration allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) without the confounding factor of absorption. The PO administration provides information on the rate and extent of oral absorption and allows for the calculation of oral bioavailability (F).

Experimental Protocol: Rodent Pharmacokinetic Study

Animals:

-

Male Sprague-Dawley rats or CD-1 mice are commonly used.

Dosing:

-

Intravenous (IV): A single bolus dose is administered via the tail vein. The vehicle should be a non-toxic, injectable formulation.

-

Oral (PO): A single dose is administered by oral gavage. The vehicle is typically a solution or suspension.

Blood Sampling:

-

Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

-

Plasma is separated by centrifugation.

-

The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[4][25][26]

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration after oral administration. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total drug exposure over time. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |

| F (Oral Bioavailability) | Fraction of the orally administered dose that reaches systemic circulation. |

Table 5: Illustrative In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Derivative A (IV) | Derivative A (PO) |

| Dose (mg/kg) | 1 | 5 |

| Cmax (ng/mL) | - | 850 |

| Tmax (h) | - | 1.0 |

| AUC (ng*h/mL) | 1200 | 4800 |

| t½ (h) | 3.5 | 3.8 |

| CL (mL/min/kg) | 13.9 | - |

| Vd (L/kg) | 4.1 | - |

| F (%) | - | 80 |

Metabolic Pathway Identification

Understanding the metabolic fate of a compound is crucial for identifying potential active or toxic metabolites. Imidazole-containing compounds can undergo various metabolic transformations.[27]

Potential Metabolic Pathways for Imidazole Derivatives

-

Oxidation: CYP-mediated oxidation of the imidazole ring or the methyl group.[27]

-

N-dealkylation: Removal of the methyl group from the imidazole nitrogen.

-

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Metabolite identification studies are typically conducted by analyzing plasma, urine, and feces from the in vivo PK studies using high-resolution mass spectrometry.

III. Visualizing the Workflow and Pathways

Experimental Workflow for Pharmacokinetic Profiling

Caption: High-level workflow for the pharmacokinetic profiling of novel chemical entities.

Potential Metabolic Pathways

Caption: Potential Phase I and Phase II metabolic pathways for the parent compound.

IV. Conclusion and Future Directions

The comprehensive pharmacokinetic profiling of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives, as outlined in this guide, is a critical component of a successful drug discovery program. By systematically evaluating the ADME properties of these novel compounds, from early in vitro screens to in vivo studies, researchers can build a robust dataset that informs lead optimization, guides candidate selection, and ultimately increases the probability of clinical success. The integration of these diverse datasets allows for the development of a clear understanding of a compound's in vivo behavior, its potential for drug-drug interactions, and its likely therapeutic window. As a compound progresses towards clinical development, these foundational pharmacokinetic studies will be expanded to include studies in non-rodent species, investigation of drug transporters, and the development of pharmacokinetic/pharmacodynamic (PK/PD) models to predict human dose and efficacy.

V. References

-

Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-411.

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

JoVE. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

-

Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

-

Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Retrieved from [Link]

-

Zenovel. (2025, July 7). Pharmacokinetics Simplified: Data & PK Interpretation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]

-

Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

-

Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

-

Certara. (2024, August 27). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reported routes for the Phase 1 metabolism reactions portrayed by the imidazole-containing drugs. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

PubMed. (n.d.). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

-

PubMed. (2011, May 15). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Retrieved from [Link]

-

Frontiers. (2023, November 7). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

-

Spandidos Publications. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

-

ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]

-

Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

-

ResearchGate. (2010, January 1). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Retrieved from [Link]

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

-

Scilit. (n.d.). New imidazole derivatives as aromatase inhibitor: Design, synthesis, biological activity, molecular docking, and computational ADME-Tox studies. Retrieved from [Link]

-

Protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

-

SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

-

Volgograd State Medical University. (n.d.). Pharmacokinetic of benzimidazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

-

PubMed. (2019, March 15). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Arkivoc. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

PubMed. (n.d.). The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]

- 5. selvita.com [selvita.com]

- 6. protocols.io [protocols.io]

- 7. criver.com [criver.com]

- 8. mercell.com [mercell.com]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 11. protocols.io [protocols.io]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. nuvisan.com [nuvisan.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. enamine.net [enamine.net]

- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]

- 21. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 22. protocols.io [protocols.io]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. jove.com [jove.com]

- 26. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]

- 27. hyphadiscovery.com [hyphadiscovery.com]

Pharmacological Profiling and Receptor Binding Affinity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

Executive Summary & Structural Rationale

The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (hereafter referred to as 4-MIBME ) represents a highly privileged chemotype in modern drug discovery. The 1-methyl-1H-imidazol-5-yl (systematically equivalent to 3-methyl-3H-imidazol-4-yl depending on tautomeric state) moiety is a classic pharmacophore utilized to target metalloenzymes—most notably Aldosterone Synthase (CYP11B2)—as well as specific G-protein coupled receptors (GPCRs) such as the Angiotensin II Type 1 (AT1) and Histamine H4 receptors.

Understanding the precise receptor binding affinity ( KD ) and kinetic residence time ( 1/koff ) of 4-MIBME is critical. As an Application Scientist, I approach ligand validation not merely by looking at equilibrium affinity, but by dissecting the kinetic and thermodynamic drivers of the interaction. The imidazole ring acts as a potent hydrogen-bond acceptor or metal coordinator (e.g., to a heme iron), while the benzoic acid methyl ester provides a rigid, planar aromatic system for π−π stacking within hydrophobic receptor clefts.

Pharmacophore mapping of 4-MIBME to target receptor binding pockets.

Orthogonal Biophysical Workflows for Affinity Validation